molecular formula C10H7FN2O2 B13932310 5-Fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde

5-Fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde

Cat. No.: B13932310
M. Wt: 206.17 g/mol
InChI Key: NGMQKCCUZZJLGD-UHFFFAOYSA-N
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Description

5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde is a fluorinated quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of fluorine in the structure often imparts unique chemical and biological properties, making such compounds of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzene derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline diones, while reduction can produce hydroxyquinoxalines .

Scientific Research Applications

5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydro-2-methyl-3-oxoquinoxaline: Similar structure but lacks the carboxaldehyde group.

    5-Fluoro-2-methyl-3-oxoquinoxaline: Similar but without the dihydro group.

    3,4-Dihydro-2-methyl-3-oxoquinoxaline: Lacks the fluorine atom.

Uniqueness

5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde is unique due to the presence of both the fluorine atom and the carboxaldehyde group.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-fluoro-2-methyl-3-oxo-4H-quinoxaline-6-carbaldehyde

InChI

InChI=1S/C10H7FN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-4H,1H3,(H,13,15)

InChI Key

NGMQKCCUZZJLGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2)C=O)F)NC1=O

Origin of Product

United States

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